5-Bromo-2-ethynylpyridine
Overview
Description
5-Bromo-2-ethynylpyridine: is an organic compound with the molecular formula C7H4BrN and a molecular weight of 182.02 g/mol . It is a derivative of pyridine, characterized by the presence of a bromine atom at the 5-position and an ethynyl group at the 2-position of the pyridine ring. This compound is typically found as a white to light yellow crystalline powder .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Bromo-2-ethynylpyridine can be synthesized through various methods. One common synthetic route involves the bromination of 2-ethynylpyridine. The reaction typically uses bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-ethynylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Sonogashira Coupling: Typically involves a palladium catalyst, a copper co-catalyst, and an appropriate base in a solvent like tetrahydrofuran.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include amines, ethers, or thioethers.
Coupling Products: Products often include substituted alkynes or aryl-alkynes.
Scientific Research Applications
5-Bromo-2-ethynylpyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-2-ethynylpyridine depends on its specific application. In general, the compound can interact with various molecular targets through its bromine and ethynyl groups. These interactions can include:
Binding to Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Interacting with Receptors: It can modulate receptor activity by binding to receptor sites, influencing cellular signaling pathways.
Comparison with Similar Compounds
2-Ethynylpyridine: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Bromo-2-iodopyridine: Contains an iodine atom instead of an ethynyl group, leading to different reactivity and applications.
Uniqueness: 5-Bromo-2-ethynylpyridine is unique due to the combination of the bromine and ethynyl groups, which confer distinct reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the preparation of a wide range of complex molecules .
Properties
IUPAC Name |
5-bromo-2-ethynylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN/c1-2-7-4-3-6(8)5-9-7/h1,3-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLAJERHBBEPQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40553707 | |
Record name | 5-Bromo-2-ethynylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40553707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111770-86-6 | |
Record name | 5-Bromo-2-ethynylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40553707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-ethynylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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